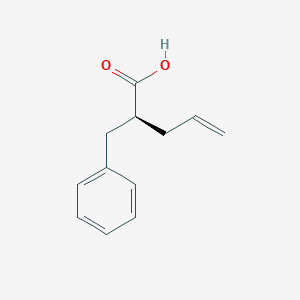
2,4,4-Trimethyl-3-oxopentan-2-yl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,4-Trimethyl-3-oxopentan-2-yl methanesulfonate is a chemical compound known for its unique structure and reactivity. It is often used in various chemical reactions and has applications in multiple scientific fields. The compound’s structure includes a methanesulfonate group attached to a 2,4,4-trimethyl-3-oxopentan-2-yl moiety, making it a versatile reagent in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4-Trimethyl-3-oxopentan-2-yl methanesulfonate typically involves the reaction of 2,4,4-trimethyl-3-oxopentanoic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,4-Trimethyl-3-oxopentan-2-yl methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: In the presence of water, the methanesulfonate group can be hydrolyzed to form the corresponding alcohol and methanesulfonic acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative, while oxidation might produce a carboxylic acid derivative.
Applications De Recherche Scientifique
2,4,4-Trimethyl-3-oxopentan-2-yl methanesulfonate has a wide range of applications in scientific research:
Biology: The compound can be used in the modification of biomolecules, such as proteins and nucleic acids, to study their functions and interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism of action of 2,4,4-Trimethyl-3-oxopentan-2-yl methanesulfonate involves the formation of a reactive intermediate through the cleavage of the methanesulfonate group. This intermediate can then interact with various molecular targets, such as nucleophiles, leading to the formation of new chemical bonds. The specific pathways involved depend on the nature of the reactants and the reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,4-Trimethyl-3-oxopentanoic acid: This compound is structurally similar but lacks the methanesulfonate group.
Methanesulfonyl chloride: A reagent used in the synthesis of methanesulfonates, including 2,4,4-Trimethyl-3-oxopentan-2-yl methanesulfonate.
2,4,4-Trimethyl-3-oxopentan-2-yl acetate: Similar in structure but contains an acetate group instead of a methanesulfonate group.
Uniqueness
This compound is unique due to its combination of the 2,4,4-trimethyl-3-oxopentan-2-yl moiety and the methanesulfonate group. This unique structure imparts specific reactivity and properties that make it valuable in various chemical and industrial applications.
Propriétés
Numéro CAS |
91190-28-2 |
|---|---|
Formule moléculaire |
C9H18O4S |
Poids moléculaire |
222.30 g/mol |
Nom IUPAC |
(2,4,4-trimethyl-3-oxopentan-2-yl) methanesulfonate |
InChI |
InChI=1S/C9H18O4S/c1-8(2,3)7(10)9(4,5)13-14(6,11)12/h1-6H3 |
Clé InChI |
SMNXMJFALZWEGW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)C(C)(C)OS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


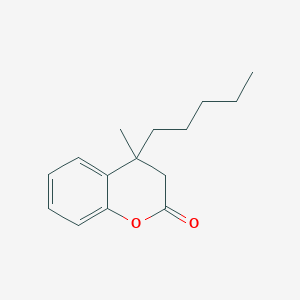
![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-3-methylbutanoyl chloride](/img/structure/B14358408.png)
![6-[2-(4-Chlorophenyl)ethenyl]-5-phenyl-1,2,4-triazine-3(2H)-thione](/img/structure/B14358415.png)
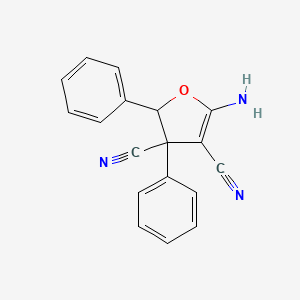
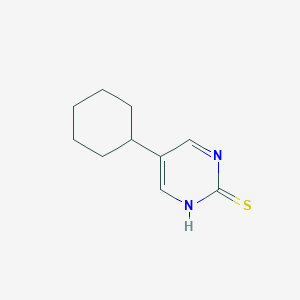
![4-{[(4S)-4-Methylhexyl]oxy}phenyl 4-(decyloxy)benzoate](/img/structure/B14358456.png)
![N-ethyl-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine](/img/structure/B14358458.png)
![2-[(4-Butoxyanilino)methyl]phenol](/img/structure/B14358462.png)
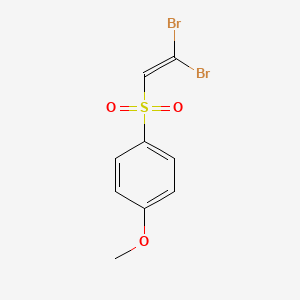
![8-[(8-Hydroperoxy-1-hydroxy-8-methoxyoctyl)peroxy]-8-methoxyoctanal](/img/structure/B14358472.png)
